molecular formula C11H9NO3 B8566346 Methyl 3-phenyl-4-isoxazolecarboxylate

Methyl 3-phenyl-4-isoxazolecarboxylate

Cat. No. B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)c1conc1-c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:17](=[N:18][OH:19])[c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][cH:11][c:12]2[C:13](=[O:14])[O:15][CH3:16])[cH:6][cH:7]1>>[cH:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][o:10][cH:11][c:12]2[C:13](=[O:14])[O:15][CH3:16])[cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ON=Cc1ccccc1
Name
COC(=O)c1conc1-c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)c1conc1-c1ccc(F)cc1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)c1conc1-c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.